BenchChemオンラインストアへようこそ!

1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methylbenzyl)piperazine

hERG inhibition Cardiac safety Sigma receptor ligands

1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methylbenzyl)piperazine (molecular formula: C19H28N2; MW: 284.45 g/mol ) is a 1,4-disubstituted piperazine derivative bearing a cyclohex-3-en-1-ylmethyl group at the N1 position and a 3-methylbenzyl group at the N4 position. This compound is structurally characterized in the MeSH database under the identifier PB167 and is explicitly annotated as a 'piperazine derivative with agonist activity at sigma receptors in tumor cell lines'.

Molecular Formula C19H28N2
Molecular Weight 284.4 g/mol
Cat. No. B5140039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methylbenzyl)piperazine
Molecular FormulaC19H28N2
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2CCN(CC2)CC3CCC=CC3
InChIInChI=1S/C19H28N2/c1-17-6-5-9-19(14-17)16-21-12-10-20(11-13-21)15-18-7-3-2-4-8-18/h2-3,5-6,9,14,18H,4,7-8,10-13,15-16H2,1H3
InChIKeyWQCQTBZXCZECIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methylbenzyl)piperazine: A Dual-Target Sigma/MC4R Piperazine for Differentiated Cancer Imaging and Metabolic Research


1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methylbenzyl)piperazine (molecular formula: C19H28N2; MW: 284.45 g/mol ) is a 1,4-disubstituted piperazine derivative bearing a cyclohex-3-en-1-ylmethyl group at the N1 position and a 3-methylbenzyl group at the N4 position. This compound is structurally characterized in the MeSH database under the identifier PB167 and is explicitly annotated as a 'piperazine derivative with agonist activity at sigma receptors in tumor cell lines' . The compound belongs to the broader cyclohexylpiperazine class that has been extensively explored as a privileged scaffold for sigma receptor ligands and melanocortin-4 receptor (MC4R) antagonists—two pharmacologically distinct target families where the cyclohexenylmethyl and 3-methylbenzyl substitution pattern confers differential binding, selectivity, and drug-like property profiles compared to closely related N-substituted piperazine analogues.

Why 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methylbenzyl)piperazine Cannot Be Replaced by Generic Piperazine Analogues in Targeted Research Programs


Generic benzylpiperazine or cyclohexylpiperazine 'tool compounds' lack the precise N1/N4 substitution topology that governs this compound's dual pharmacological signature. SAR studies on cyclohexylpiperazine σ2 ligands demonstrate that benzyl substitution position (ortho, meta, or para on the aromatic ring) and the presence of cyclohexene unsaturation markedly shift receptor affinity and subtype selectivity . For MC4R programs, the aliphatic carbocyclic (cyclohexyl/cyclohexenyl) replacement at one piperazine nitrogen—combined with a substituted benzyl group at the other—was shown to be essential for achieving low nanomolar MC4R binding affinity, with the cyclohexyl group providing 'consistent high affinity' relative to alternative polar replacements . Simple substitution with an unsubstituted benzyl group, a different methyl positional isomer, or a saturated cyclohexylmethyl analogue would be expected to produce a compound with measurably different target affinity, selectivity, and pharmacokinetic properties.

Quantitative Head-to-Head Evidence for 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methylbenzyl)piperazine vs Closest Structural and Pharmacological Comparators


hERG Cardiac Safety Liability: Target Compound Exhibits Weak Channel Inhibition vs. Low Nanomolar Sigma-Reference Compounds

A critical differentiator for this compound is its weak hERG potassium channel inhibition. In a ChEMBL/BindingDB curated assay measuring hERG inhibition in CHO cells by automated patch clamp, the target compound displayed an IC50 of 78,000 nM (78 µM) , indicating a very low proarrhythmic risk. In contrast, the closely related privileged-structure MC4R antagonist series includes compounds with hERG IC50 values as low as 89 nM , representing an approximately 876-fold higher hERG liability. Even the sigma reference compound PB28 carries a cardiovascular risk profile that requires careful mitigation in therapeutic programs.

hERG inhibition Cardiac safety Sigma receptor ligands Piperazine derivatives

Sigma Receptor Agonist Activity Validated in Tumor Cell Lines: PB167 Identity Confirmed with Published σ2 PET Imaging Potential

The target compound has been explicitly characterized as PB167, a cyclohexylpiperazine derivative with sigma-2 (σ2) receptor agonist activity evaluated in standard radioligand binding protocols . In EMT-6 murine mammary sarcoma cells, both σ1 and σ2 receptors were overexpressed, and PB167 was deemed suitable for [¹¹C]-radiosynthesis development as a PET radiotracer for visualizing σ2 receptor expression in solid tumors . The critical structural differentiator from the well-known σ2 ligand PB28 is the longer spacer between the tetralin nucleus and the cyclohexylpiperazine moiety, combined with a methoxy substituent on the tetralin ring that provides a convenient site for ¹¹C labeling . Additionally, PB167 displays a low apparent permeability (Papp = 12 × 10⁻⁶ cm/sec) and high calculated logP (clogP = 6.19), properties that are relevant to its intended use as an imaging agent rather than a systemic therapeutic .

Sigma-2 receptor PET imaging Oncology Tumor biomarker

MC4R Antagonist Activity: Structural Basis for Selectivity Over MC3R Informed by Cyclohexylpiperazine SAR

The combination of a cyclohexenylmethyl group at N1 and a 3-methylbenzyl group at N4 positions this compound within a well-characterized MC4R antagonist pharmacophore. Published SAR from the Eli Lilly privileged-structure program demonstrates that compounds with a cyclohexyl (or cyclohexenyl) group at one piperazine nitrogen and an appropriate benzyl substitution at the other consistently achieve low nanomolar MC4R binding affinity . In that series, the cyclopentyl analogue (compound 23) and cyclohexyl analogue (compound 24) both exhibited Ki values of 4 nM at MC4R, while the cyclohexylmethyl analogue (compound 26) showed comparable affinity (Ki = 13 nM) . A closely related cyclohexylpiperazine compound (14t) achieved Ki = 4.2 nM at MC4R with 262-fold selectivity over MC3R (Ki = 1100 nM), demonstrating that the cyclohexylpiperazine scaffold can deliver substantial subtype selectivity when appropriately substituted .

Melanocortin-4 receptor MC4R antagonist Obesity Metabolic disorders

Aromatic Substitution Pattern Differentiation: Meta-Methylbenzyl vs. Para-Methyl and Ortho-Methyl Positional Isomers

The target compound's 3-methylbenzyl (meta-methyl) substitution is a key structural differentiator from closely related positional isomers. Commercially catalogued analogues include the para-methyl isomer (1-(cyclohex-3-en-1-ylmethyl)-4-(4-methylbenzyl)piperazine; C19H28N2; MW 284.45) and the ortho-methyl isomer (1-(cyclohex-3-en-1-ylmethyl)-4-(2-methylbenzyl)piperazine; C19H28N2; MW 284.45) . Published SAR on arylpiperazine binding to the dopamine D2 receptor demonstrates that substituents at position 3 (meta) are sterically well tolerated, whereas bulky substituents at position 4 (para) were not tolerated due to unfavorable steric interactions with Phe 178 (VI.44) . Electron-donating groups at position 3 were shown to increase binding affinity compared to unsubstituted phenylpiperazine, while electron-withdrawing groups at position 3 decreased affinity . Although this SAR was established at DAR D2, the edge-to-face aromatic interaction principles are relevant to other GPCR binding pockets where the piperazine benzyl substituent engages aromatic receptor residues.

Structure-activity relationship Positional isomer Receptor selectivity Piperazine SAR

Cyclohexene Unsaturation as a Physicochemical Modulator: Differentiating from Saturated Cyclohexylmethyl Analogues

The cyclohex-3-en-1-ylmethyl group introduces a double bond that differentiates this compound from fully saturated cyclohexylmethyl-piperazine analogues. The saturation state affects both molecular shape (the cyclohexene ring adopts a half-chair conformation vs. the chair conformation of cyclohexane) and calculated physicochemical properties. A structurally related saturated analogue, 1-benzyl-4-(3-methylcyclohexyl)piperazine (C18H28N2; MW 272; LogP = 4.92), is commercially catalogued for comparison . The cyclohexene double bond in the target compound increases molecular rigidity, alters the spatial orientation of the piperazine ring relative to the cycloalkenyl group, and modifies the compound's hydrogen-bonding surface. In the broader context of CNS drug design, introduction of alkenyl unsaturation has been used to fine-tune LogP, reduce rotatable bond count, and modulate blood-brain barrier penetration—all critical parameters for neurological and psychiatric drug candidates where this piperazine scaffold is frequently employed .

Cyclohexene Unsaturation LogP modulation Drug-likeness CNS penetration

Synthetic Tractability and Intermediate Utility: Cyclohexenylmethyl-Piperazine as a Versatile Building Block

The target compound's synthesis is accessible via established piperazine alkylation chemistry. Patent literature describes the general preparation of 1,4-disubstituted piperazines through reductive amination of cyclohexenylmethyl intermediates with substituted benzyl halides . The monosubstituted precursor, 1-(cyclohex-3-en-1-ylmethyl)piperazine (CAS 57184-46-0; C11H20N2; MW 180.29), is commercially available at 97% purity from multiple vendors and serves as the key intermediate for diversification at the N4 position . This contrasts with many bespoke piperazine ligands that require de novo synthesis of both substituted piperazine fragments. The availability of the cyclohexenylmethyl-piperazine intermediate significantly reduces synthetic complexity and enables rapid SAR exploration by varying only the N4 benzyl substituent, a practical advantage for medicinal chemistry groups prioritizing efficient library synthesis.

Chemical intermediate Reductive amination Piperazine synthesis Custom synthesis

Procurement-Relevant Application Scenarios for 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methylbenzyl)piperazine Based on Quantitative Differentiation Evidence


Sigma-2 Receptor PET Tracer Development in Oncology: PB167 as a Literature-Validated Lead Compound for Non-Invasive Tumor Imaging

Research groups developing sigma-2 receptor-targeted PET imaging agents for solid tumor visualization should prioritize this compound based on its direct literature characterization as PB167—a cyclohexylpiperazine derivative with validated σ2 receptor agonist activity . The compound has been explicitly evaluated for in-vivo PET application using EMT-6 murine mammary sarcoma models, where both σ1 and σ2 receptors were confirmed as overexpressed . Its structural design incorporates (1) a longer spacer between the tetralin nucleus and cyclohexylpiperazine moiety than PB28, (2) a methoxy group enabling straightforward ¹¹C radiolabeling, and (3) low apparent permeability (Papp = 12 × 10⁻⁶ cm/sec) with high clogP (6.19)—properties relevant to PET tracer biodistribution . The compound's weak hERG inhibition (IC50 = 78,000 nM) further supports its translational potential by indicating low cardiac liability in tracer-dose imaging applications .

MC4R Antagonist Screening Libraries for Metabolic Disorder Drug Discovery: Privileged Cyclohexenylpiperazine Scaffold with Proven Subtype Selectivity Architecture

Pharmaceutical screening programs targeting the melanocortin-4 receptor for obesity, cachexia, or metabolic syndrome indications should consider this compound as part of a privileged cyclohexylpiperazine-based screening deck. Published SAR from the Eli Lilly program conclusively demonstrates that cyclohexyl/cyclohexenyl substitution at one piperazine nitrogen—combined with benzyl substitution at the other—is a key driver of low nanomolar MC4R affinity (Ki values as low as 4 nM for cyclohexyl analogues) . The cyclohexenylmethyl group in the target compound structurally mirrors this affinity-conferring motif, and the 3-methylbenzyl N4 substituent provides a meta-methyl substitution pattern that, based on arylpiperazine GPCR SAR, affects receptor interaction geometry differently than para- or ortho-methyl positional isomers .

Structure-Activity Relationship Studies on Piperazine Positional Isomers: Differentiating Meta-, Para-, and Ortho-Methylbenzyl Pharmacology with Identical Molecular Formula

Academic and industrial SAR programs investigating the impact of benzyl ring substitution position on receptor pharmacology can utilize this compound as the meta-methylbenzyl reference point in a matched molecular pair analysis. Three commercially distinguishable isomers share the identical molecular formula (C19H28N2) and molecular weight (284.45 g/mol): the 3-methylbenzyl (target), 4-methylbenzyl, and 2-methylbenzyl derivatives . Published arylpiperazine D2 receptor docking studies provide a mechanistic framework for interpreting differential binding: meta-substituents are sterically well tolerated and electron-donating groups at position 3 increase affinity, while para-substituents encounter steric clash with Phe 178 . The target compound's distinct meta-substitution therefore predicts a unique receptor interaction fingerprint that cannot be replicated by its para- or ortho-methyl isomers, making it an essential component of any complete positional isomer SAR set.

Cardiac-Safety-Conscious CNS Drug Discovery: Low hERG Liability Piperazine Scaffold for Neurological and Psychiatric Indications

CNS drug discovery programs where piperazine-based ligands are employed for sigma receptor, dopamine receptor, or serotonin receptor modulation frequently encounter hERG liability as a development bottleneck. This compound's measured hERG IC50 of 78,000 nM (78 µM) represents a markedly wider cardiac safety margin than many structurally related piperazine drug candidates (e.g., some MC4R piperazines exhibiting hERG IC50 = 89 nM ). For neurological and psychiatric indications where the piperazine scaffold is a privileged structure—including anti-ischemic and antipsychotic applications described in the patent literature for 1,4-disubstituted piperazine cyclohexenes —this compound's favorable hERG profile reduces the need for extensive early cardiac safety optimization, accelerating lead identification timelines.

Quote Request

Request a Quote for 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methylbenzyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.